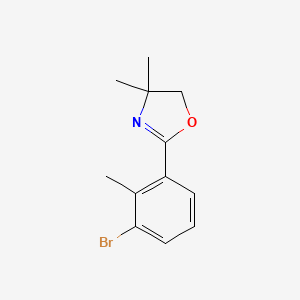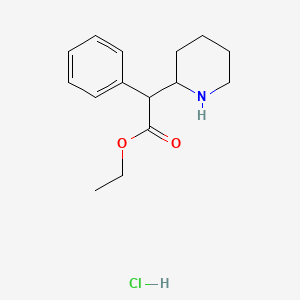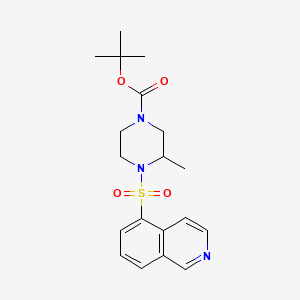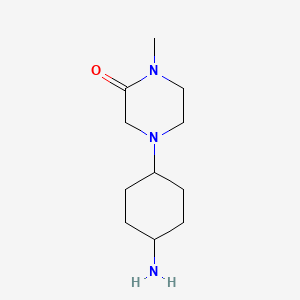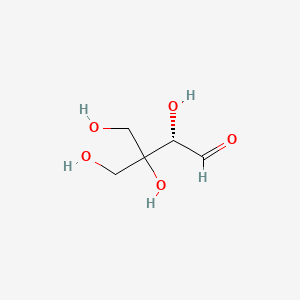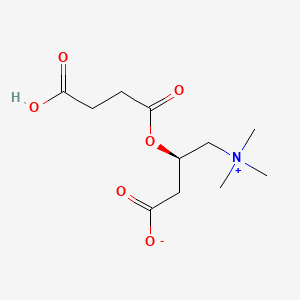
三(1-氯-2-丙基)磷酸三(18)-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis
TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis
TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .科学研究应用
环境存在和人体接触
TCPP 由于广泛用于消费品,在包括室内灰尘在内的各种环境中被广泛检测到。由于其潜在的毒性和广泛的暴露,它对人类健康构成威胁。研究测量了人类尿液中 TCPP 及其代谢物的存在,表明普通人群中存在显着暴露。TCPP 的暴露在区域上有所不同,反映了使用模式和法规的差异 (Ospina 等,2018; Van den Eede 等,2016)。
代谢和动力学
对人肝微粒体和血清中 TCPP 代谢的研究已经确定了特定的代谢物,并提供了对其生物转化途径的见解。这些研究对于了解潜在的健康影响和制定用于评估暴露的生物监测策略至关重要 (Van den Eede 等,2016)。
毒性和健康影响
几项研究评估了 TCPP 的毒性,包括其破坏内分泌的潜力和对生殖健康的影响。有证据表明,TCPP 暴露可能导致动物模型的发育和生殖问题,引发对其人类健康安全性的担忧 (Wang 等,2015; Gold 等,1978)。
环境归趋和降解
TCPP 在环境中的持久性和生物降解潜力一直是研究的主题。研究已经确定了能够降解氯化有机磷阻燃剂的细菌菌株,为受污染场地的生物修复提供了一条潜在途径 (Takahashi 等,2010)。
分析方法
开发分析方法以检测生物和环境样品中的 TCPP 及其代谢物对于监测暴露和评估风险至关重要。最近的进展包括量化血浆中 TCPP 的方法,这对于毒理学研究和风险评估至关重要 (Collins 等,2018)。
安全和危害
未来方向
Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.
属性
CAS 编号 |
1447569-78-9 |
|---|---|
产品名称 |
Tris(1-chloro-2-propyl) Phosphate-d18 |
分子式 |
C9H18Cl3O4P |
分子量 |
345.673 |
IUPAC 名称 |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI 键 |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
同义词 |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



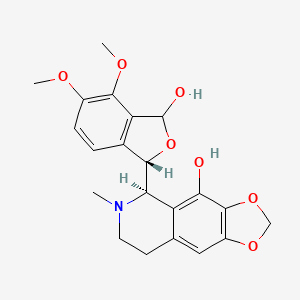
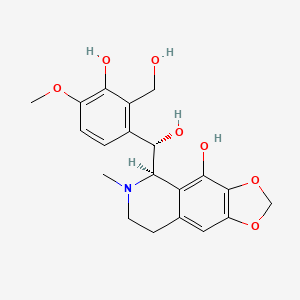
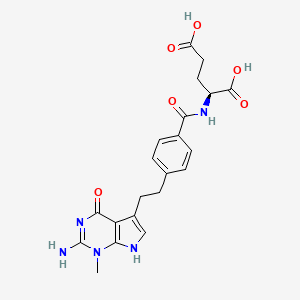
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
